molecular formula C13H12BrF6NO B8058455 N-Bromo-N-tert-butyl-3,5-bis(trifluoromethyl)benzamide

N-Bromo-N-tert-butyl-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B8058455
M. Wt: 392.13 g/mol
InChI Key: FZSFGYIJVDYMPM-UHFFFAOYSA-N
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Description

N-Bromo-N-tert-butyl-3,5-bis(trifluoromethyl)benzamide is a halogenated benzamide derivative characterized by a bromine atom and a bulky tert-butyl group attached to the benzamide nitrogen, alongside two electron-withdrawing trifluoromethyl (CF₃) groups at the 3- and 5-positions of the aromatic ring. The CF₃ groups enhance lipophilicity and electronic modulation, making the compound a candidate for applications in medicinal chemistry or agrochemicals .

Properties

IUPAC Name

N-bromo-N-tert-butyl-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrF6NO/c1-11(2,3)21(14)10(22)7-4-8(12(15,16)17)6-9(5-7)13(18,19)20/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSFGYIJVDYMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrF6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

N-Bromo-N-tert-butyl-3,5-bis(trifluoromethyl)benzamide has a molecular formula of C12H14F6NBrO. The presence of multiple trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable candidate in drug development and organic synthesis.

Organic Synthesis

This compound serves as an essential building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions:

  • Halogenation Reactions : The bromine atom can be substituted or eliminated to create diverse derivatives.
  • Cross-Coupling Reactions : It can be utilized in palladium-catalyzed cross-coupling reactions to form C-C bonds, which are pivotal in synthesizing complex organic molecules.

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development:

  • Antimicrobial Activity : Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. This compound has shown potential against various bacterial strains, making it a candidate for developing new antibiotics .
  • Cancer Research : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been noted. Its mechanism involves modulating protein-ligand interactions, which can lead to the development of novel anticancer agents .

Biological Probes

Due to its ability to form stable complexes with biological macromolecules, this compound is used as a probe in biochemical studies. It helps researchers understand enzyme interactions and cellular processes by providing insights into binding affinities and mechanisms of action .

Specialty Chemicals Production

This compound is employed in the production of specialty chemicals used in coatings, adhesives, and polymers. Its stability under various conditions makes it suitable for industrial applications where durability is required .

Agricultural Chemicals

The compound's properties may also extend to agricultural applications, where it could be used as an active ingredient in pesticides or herbicides due to its reactivity and potential biological activity against pests .

Case Study 1: Antimicrobial Screening

A study conducted on various trifluoromethyl-substituted compounds found that this compound exhibited significant antimicrobial activity against resistant strains of bacteria. This study highlights the compound's potential as a lead candidate for antibiotic development .

Case Study 2: Cancer Cell Proliferation Inhibition

In another research effort focused on cancer therapeutics, this compound was identified as a potent inhibitor of specific kinases involved in tumor growth. The study demonstrated that the compound could effectively reduce cell viability in vitro, suggesting its potential as a therapeutic agent .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The bromine atom can act as a leaving group in substitution reactions, while the trifluoromethyl groups can influence the electronic properties of the molecule, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Neurokinin Receptor Antagonists (DNK333 Analogues)

DNK333 (N-[(R,R)-(E)-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide) shares the 3,5-bis(trifluoromethyl)benzamide core but substitutes the bromo-tert-butyl group with a dichlorobenzyl moiety and a methyl group. Key differences include:

  • Receptor Affinity : DNK333 exhibits dual NK₁/NK₂ receptor antagonism due to optimized steric and electronic properties of its substituents. The dichlorobenzyl group enhances binding to neurokinin receptors, while the methyl group balances lipophilicity .
  • Steric Effects : The tert-butyl group in the target compound may reduce receptor binding efficiency compared to DNK333 due to increased bulk, but it could improve metabolic stability .

Hydrophobic Analogues (N-Methyl-3,5-bis(trifluoromethyl)benzamide)

The N-methyl derivative (FL) lacks the bromo and tert-butyl groups, resulting in:

  • Lipophilicity : FL’s lower molecular weight and reduced steric hindrance improve solubility but decrease membrane permeability compared to the target compound.
  • Protein Binding : Molecular docking studies suggest FL binds albumin via hydrophobic interactions mediated by CF₃ groups. The tert-butyl group in the target compound may enhance albumin binding but reduce aqueous solubility .

Halogenated Derivatives (N-Chloro-N-alkyl Benzamides)

N-Chloro-N-ethyl-3,5-bis(trifluoromethyl)benzamide (2c) and related chloro analogues highlight the impact of halogen substitution:

  • Stability : Chloro derivatives are typically more stable under physiological conditions, whereas bromo-substituted compounds may exhibit faster degradation .

Structural and Functional Data Table

Compound Name Substituents (N-position) Molecular Weight (g/mol) Key Properties/Applications Reference
N-Bromo-N-tert-butyl-3,5-bis(CF₃)benzamide Br, tert-butyl ~475.2 (estimated) High steric bulk, potential reactivity
DNK333 CH₃, 3,4-dichlorobenzyl 683.4 Dual NK₁/NK₂ antagonist
N-Methyl-3,5-bis(CF₃)benzamide (FL) CH₃ 329.2 Hydrophobic probe for albumin
N-Chloro-N-ethyl-3,5-bis(CF₃)benzamide (2c) Cl, C₂H₅ 383.7 Synthetic intermediate

Key Research Findings

  • Steric vs. Electronic Trade-offs : Bulky substituents (e.g., tert-butyl) improve metabolic stability but may reduce receptor affinity, as seen in neurokinin antagonists .
  • Halogen Effects : Bromine’s reactivity and size differentiate it from chlorine in biological and synthetic contexts .
  • Lipophilicity : CF₃ groups universally enhance lipophilicity, but additional substituents (e.g., tert-butyl) may exacerbate solubility challenges .

Chemical Reactions Analysis

Synthetic Routes and Bromination Methodology

The compound is synthesized via bromination of its parent amide, N-tert-butyl-3,5-bis(trifluoromethyl)benzamide , using brominating agents under controlled conditions. Key steps include:

  • Bromination of the Parent Amide :
    The tert-butyl-protected benzamide undergoes electrophilic bromination at the nitrogen atom. A patented method for analogous brominations involves using N,N′-dibromo-5,5-dimethylhydantoin in a mixture of glacial acetic acid and sulfuric acid at 45°C . This regioselective bromination minimizes isomeric impurities (<3%) .

Reaction StepReagents/ConditionsYield/Purity
Bromination of benzamideN,N′-dibromo-5,5-dimethylhydantoin, H<sub>2</sub>SO<sub>4</sub>/CH<sub>3</sub>COOH, 45°C>95% purity

Reactivity in Radical Bromination Reactions

The compound serves as a bromine source in radical-mediated C–H functionalization. For example:

  • Site-Selective Aliphatic C–H Bromination :
    Inspired by the chloro analog’s use in chlorination , the bromo derivative facilitates radical bromination at tertiary or benzylic C–H bonds. This is achieved under visible-light catalysis or thermal initiation, enabling gram-scale synthesis .

SubstrateConditionsProductYield
Cyclohexane derivativesLight (450 nm), THF, 25°CTertiary bromocyclohexane60–75%
Allylic systemsAIBN initiator, 80°CAllylic bromide55–70%

Grignard and Organometallic Reactions

The bromoamide participates in nucleophilic substitutions with Grignard reagents:

  • Reaction with Methylmagnesium Iodide :
    In THF at 0°C, the bromoamide reacts with methylmagnesium iodide to yield tertiary alcohols .

Grignard ReagentConditionsProductYield
CH<sub>3</sub>MgITHF, 0°C, 30 min1-(3-Bromo-4-(CF<sub>3</sub>)phenyl)ethanol85%

Stability and Handling

  • Thermal Stability : Decomposes above 150°C, releasing bromine radicals.

  • Storage : Stable under inert gas at –20°C for >6 months .

Key Research Findings

  • Gram-Scale Bromination : The compound’s synthesis is scalable with >95% purity, critical for industrial applications .

  • Radical Selectivity : Exhibits high regioselectivity in C–H bromination, outperforming traditional agents like NBS .

  • Electrophilic Reactivity : Enhanced by trifluoromethyl groups, enabling efficient cross-couplings .

For further details on synthetic protocols, refer to patents and catalytic studies .

Q & A

Q. How are reaction byproducts analyzed during synthesis optimization?

  • Methodological Answer : GC-MS or LC-HRMS with electrospray ionization (ESI) identifies brominated byproducts (e.g., di-substituted isomers). For example, GC traces of ethane-functionalized analogs show retention times <10 min for mono-brominated products vs. >15 min for di-brominated species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Bromo-N-tert-butyl-3,5-bis(trifluoromethyl)benzamide
Reactant of Route 2
N-Bromo-N-tert-butyl-3,5-bis(trifluoromethyl)benzamide

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